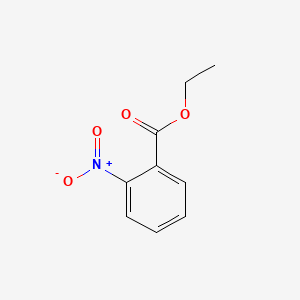

Ethyl 2-nitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNMAYYYYSWTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209855 | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-34-4 | |

| Record name | Benzoic acid, 2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJJ25B6JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Organic Synthesis and Medicinal Chemistry Research

Ethyl 2-nitrobenzoate (B253500) serves as a crucial intermediate in the synthesis of a wide array of organic molecules, finding applications in the creation of dyes, agrochemicals, and, most notably, pharmaceuticals. ontosight.aichembk.com Its utility stems from the reactivity of its two primary functional groups: the nitro group and the ethyl ester.

The nitro group can be readily reduced to an amino group (-NH₂), transforming ethyl 2-nitrobenzoate into ethyl 2-aminobenzoate (B8764639). ontosight.ai This reduction is a key step in the synthesis of numerous biologically active compounds. ontosight.ai For instance, ethyl 2-aminobenzoate is a precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical drugs. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation.

Furthermore, the presence of the nitro group activates the benzene (B151609) ring, influencing its reactivity in various chemical transformations. The ester group can undergo hydrolysis to yield 2-nitrobenzoic acid or can be involved in reactions such as transesterification.

In the realm of medicinal chemistry, derivatives of this compound are investigated for a range of potential therapeutic applications. For example, some derivatives have been explored for their potential as enzyme inhibitors. smolecule.com The core structure of this compound is a building block for more complex molecules that may exhibit biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. smolecule.comontosight.ai The synthesis of quinazolinones, a class of compounds with significant antitumor activity, can be achieved through reactions involving 2-nitrobenzoic acid derivatives. arkat-usa.org

Historical Context and Evolution of Research Perspectives

Esterification Reactions for this compound Derivatives

Esterification represents a fundamental approach to synthesizing this compound, primarily from 2-nitrobenzoic acid and ethanol. The evolution of this method has seen a shift from traditional acid catalysis to more sophisticated and efficient techniques involving novel catalysts and activated reagents.

The most traditional and widely practiced method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating 2-nitrobenzoic acid with an excess of ethanol in the presence of a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. scribd.comresearchgate.net Subsequent elimination of a water molecule yields the desired ester. youtube.comresearchgate.net

To drive the equilibrium towards the product side and achieve high yields, the reaction is often carried out using the alcohol as the solvent or by removing water as it is formed, for instance, through azeotropic distillation. researchgate.netresearchgate.net While effective, this method can be associated with drawbacks such as the use of corrosive acids, which can lead to side reactions and require neutralization during workup, and the generation of acidic waste streams. cardiff.ac.uk

A specific example from the literature describes a process yielding 92% of this compound by reacting 2-nitrobenzoic acid with ethanol in toluene, using hexafluoropropanesulfonic acid hydrate (B1144303) as a catalyst. cardiff.ac.uk

Table 1: Conventional Acid-Catalyzed Esterification of Nitrobenzoic Acids

In the quest for more environmentally benign and efficient catalytic systems, zeolites have emerged as promising solid acid catalysts for esterification reactions. bohrium.comnih.gov Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. bohrium.com Their use circumvents the problems associated with homogeneous acid catalysts, as they are easily separable from the reaction mixture, reusable, and often exhibit high selectivity. cardiff.ac.ukwiley-vch.de

The esterification of aromatic carboxylic acids over zeolites like H-ZSM-5 and H-β has been studied, demonstrating their effectiveness. researchgate.net The catalytic cycle within a zeolite is believed to proceed via mechanisms analogous to homogeneous catalysis, such as the Eley-Rideal (E-R) or Langmuir-Hinshelwood (L-H) models, where the reaction occurs on the catalyst surface. bohrium.com The reaction rate and selectivity are influenced by the zeolite's properties, including pore size, acid site density, and hydrophobicity. researchgate.netbohrium.com For instance, the reaction can occur both inside and outside the zeolite pores, with mass transfer limitations becoming significant if the reactant molecules are larger than the pore diameter. researchgate.net

Studies on the esterification of 4-nitrobenzoic acid with ethanol have successfully employed ultradispersed crystallites of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI), sometimes enhanced by microwave or ultrasound irradiation, highlighting a green and efficient alternative to conventional methods. scirp.org Mechanistic investigations, often combining experimental data with computational studies, aim to elucidate the precise interactions at the catalyst's active sites and identify reaction intermediates to optimize the catalytic process. bohrium.comnih.gov

Another advanced strategy for esterification involves the use of activated reagents that facilitate the reaction under mild, often neutral, conditions. One such reagent is 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comchemrxiv.org This method avoids the need for strong acid catalysts or coupling agents like carbodiimides. The carboxylic acid itself is sufficiently acidic to promote the reaction with the imidate. mdpi.comchemrxiv.org

The proposed mechanism involves the protonation of the imidate by the carboxylic acid, followed by the departure of trichloroacetamide (B1219227) to form a β-silyl carbocation intermediate. mdpi.comchemrxiv.org This stable carbocation is then attacked by the carboxylate anion to yield the 2-(trimethylsilyl)ethyl ester. mdpi.com Research using 3-nitrobenzoic acid as a substrate has demonstrated the efficacy of this method, affording the corresponding ester in good yield. mdpi.comresearchgate.net The reaction proceeds by simply heating the carboxylic acid with the imidate reagent, representing a clean transformation with minimal waste. researchgate.net

Table 2: Esterification of Nitrobenzoic Acid with an Activated Imidate Reagent

Nitration Reactions in the Synthesis of Nitrobenzoates

Nitration is a key electrophilic aromatic substitution reaction for introducing a nitro (-NO₂) group onto an aromatic ring. This compound can be synthesized either by nitrating benzoic acid followed by esterification, or by directly nitrating ethyl benzoate (B1203000). orgsyn.org The latter is often preferred. orgsyn.org

The regioselectivity of the nitration of ethyl benzoate is governed by the electronic properties of the ethyl ester group (-COOEt). As an electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta-position. ukessays.com Therefore, the direct nitration of ethyl benzoate with a standard mixed acid (a combination of concentrated nitric acid and sulfuric acid) predominantly yields ethyl 3-nitrobenzoate. scribd.comorgsyn.org

To achieve the synthesis of this compound, strategies often involve starting with a substrate that directs the nitration to the ortho position. For example, the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate with nitric acid in acetic acid results in the formation of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, where the electron-donating alkoxy groups direct the nitro group to the ortho position.

Alternatively, zeolites can be employed to control the regioselectivity of nitration. cardiff.ac.ukgoogle.com The shape-selective nature of zeolite pores can favor the formation of specific isomers, sometimes increasing the proportion of the ortho- or para-isomer relative to what is observed in conventional homogeneous reactions. cardiff.ac.uk For instance, nitration of benzoic acid over certain zeolites has shown an increase in the proportion of the ortho-isomer compared to standard mixed-acid conditions. cardiff.ac.uk

A critical aspect of nitration reactions is the control of byproduct formation to ensure a high yield and purity of the desired product. One of the main challenges is preventing multiple nitrations. weebly.com The reaction temperature is a crucial parameter; higher temperatures increase the rate of reaction but also promote the formation of dinitrated products. scribd.comweebly.com For the nitration of methyl benzoate, maintaining the temperature below 15°C is recommended to minimize the formation of byproducts. youtube.comweebly.com

The presence of water in the reaction mixture can retard the nitration by interfering with the equilibrium that generates the active electrophile, the nitronium ion (NO₂⁺). scribd.comweebly.com Therefore, using concentrated acids is essential. After the reaction, the crude product is typically poured over ice to precipitate the solid ester, which is then washed. scribd.comamherst.edu Washing with cold water removes residual acids, and a subsequent wash with a cold solvent like methanol (B129727) can help remove impurities such as the undesired ortho-nitro isomer and nitrophenolic compounds. orgsyn.org

Table 3: Compound Names Mentioned in the Article

Derivatization and Functional Group Interconversions

The strategic modification of this compound's functional groups is a cornerstone of its utility in synthetic chemistry. Key transformations include the reduction of the nitro group, nucleophilic substitution on the aromatic ring, and hydrolysis of the ester.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino group to form ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) is a fundamental and widely used transformation. This reaction opens the door to a vast array of subsequent chemical modifications.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes. rsc.org The reaction typically employs a catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. rsc.orgkoreascience.kr These reactions are often carried out under mild conditions and can achieve high yields. For instance, using a borohydride (B1222165) exchange resin-palladium (BER-Pd) catalyst, aromatic nitro compounds can be selectively hydrogenated at room temperature and atmospheric pressure. koreascience.kr Another approach involves the use of an electrochemically reduced polyoxometalate, silicotungstic acid (H₄[SiW₁₂O₄₀]), which can selectively hydrogenate the nitro group without the need for a co-catalyst or pressurized hydrogen. rsc.org This method has shown an 89% yield for the reduction of this compound to ethyl 2-aminobenzoate using recycled H₄[SiW₁₂O₄₀]. rsc.org

Chemical Reduction: Besides catalytic hydrogenation, chemical reducing agents can also be employed. Reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder with hydrochloric acid are effective for this transformation. smolecule.com Another method utilizes sodium borohydride (NaBH₄) in the presence of a palladium catalyst and acetic acid. scirp.org

The resulting ethyl 2-aminobenzoate is a valuable precursor for the synthesis of various compounds, including pharmaceuticals and dyes. vulcanchem.com

Table 1: Comparison of Reduction Methods for this compound

| Method | Reagents/Catalyst | Conditions | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ / Pd/C | Room Temperature, Atmospheric Pressure | High | koreascience.kr |

| Mediated Electroreduction | H₄[SiW₁₂O₄₀] (recycled) | - | 89 | rsc.org |

| Chemical Reduction | SnCl₂ / Acid | - | - | smolecule.com |

| Chemical Reduction | Fe / HCl | - | - | |

| Chemical Reduction | NaBH₄ / Pd/C, AcOH | Room Temperature | - | scirp.org |

Nucleophilic Aromatic Substitution Reactions

The nitro group in this compound is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a suitable leaving group on the ring by a nucleophile.

For example, in derivatives like ethyl 2-fluoro-3-nitrobenzoate, the fluorine atom can be readily displaced by nucleophiles. nih.gov A study demonstrated the reaction of 2-methylindole (B41428) with ethyl 2-fluoro-3-nitrobenzoate in the presence of cesium carbonate (Cs₂CO₃) and dimethyl sulfoxide (B87167) (DMSO) to produce an atropisomeric product in 97% yield at room temperature. nih.gov This highlights the utility of SNAr reactions in constructing sterically hindered molecules.

Similarly, in ethyl 5-fluoro-2-nitrobenzoate, the fluorine atom can be substituted by nucleophiles such as amines or thiols in the presence of a base. In ethyl 2-bromo-4-nitrobenzoate, the bromine atom serves as a leaving group that can be replaced by various nucleophiles.

The reactivity in SNAr reactions is influenced by the nature and position of the substituents on the benzene ring. For instance, the presence of an additional electron-withdrawing group can further enhance the reactivity.

Hydrolysis of the Ester Moiety

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-nitrobenzoic acid, under either acidic or basic conditions. smolecule.com

Alkaline Hydrolysis (Saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). orgsyn.orgchegg.com The reaction proceeds via a nucleophilic acyl substitution mechanism to form the sodium salt of the carboxylic acid. Subsequent acidification then yields the free 2-nitrobenzoic acid. orgsyn.org The rate of saponification can be influenced by other substituents on the aromatic ring; electron-withdrawing groups like the nitro group generally increase the reaction rate. pearson.comvaia.comaskfilo.com

Acidic Hydrolysis: Hydrolysis can also be achieved by heating the ester with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). quora.com This reaction is reversible. quora.com

A patent describes the hydrolysis of 2-amino-3-ethyl nitrobenzoate to 2-amino-3-nitrobenzoic acid by heating with sodium hydroxide, followed by acidification with hydrochloric acid, achieving a purity of 99.5%. google.com

Oxidative Ring-Opening Strategies Leading to 2-Aminobenzoates

While not a direct transformation of this compound itself, oxidative ring-opening strategies of related nitrogen-containing heterocyclic compounds provide an alternative route to 2-aminobenzoates. For instance, a method has been reported for the oxidative ring-opening of 3-aminoindazoles, involving the cleavage of the N–N bond, to produce a variety of 2-aminobenzoates in good yields under mild conditions. rsc.org

In the context of biodegradation, some microorganisms utilize oxidative pathways to degrade nitroaromatic compounds. For example, the bacterium Arthrobacter sp. SPG degrades 2-nitrobenzoate by first converting it to salicylate (B1505791) and nitrite (B80452) through the action of a monooxygenase. nih.gov The salicylate is then further metabolized. Other bacteria, like Pseudomonas fluorescens strain KU-7, degrade 2-nitrobenzoate through a reductive pathway that proceeds via 3-hydroxyanthranilate. oup.comoup.com This involves the reduction of the nitro group to a hydroxylamine, followed by rearrangement. nih.gov These biological pathways illustrate alternative, environmentally relevant transformations of nitrobenzoates.

Introduction of Protecting Groups and Their Subsequent Deprotection

In multi-step syntheses involving this compound or its derivatives, the use of protecting groups is a crucial strategy to ensure chemoselectivity. pressbooks.pub Protecting groups temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified. pressbooks.publibretexts.org

Protection of Amino Groups: When the nitro group of this compound is reduced to an amine, this amino group may need to be protected during subsequent reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. evitachem.comrsc.org For example, the amino group can be protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base. evitachem.com The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to regenerate the free amine for further functionalization. libretexts.orgevitachem.com

Orthogonal Protection: In complex syntheses with multiple functional groups, orthogonal protection strategies are employed. rsc.orgnumberanalytics.com This involves using several different protecting groups that can be removed independently under specific, non-interfering conditions. rsc.orgnumberanalytics.com For instance, an acid-labile group like Boc can be used alongside a base-labile group like Fmoc. numberanalytics.com

Photoremovable Protecting Groups: These groups offer a mild and selective method for deprotection using light. numberanalytics.comacs.org The o-nitrobenzyl group is a classic example of a photoremovable protecting group. numberanalytics.com

The choice of a protecting group depends on the stability required during the synthetic steps and the mildness of the conditions needed for its eventual removal. numberanalytics.com

Mechanistic Elucidation of Reactions Involving Ethyl 2 Nitrobenzoate

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving ethyl 2-nitrobenzoate (B253500) are significantly influenced by the electronic properties of the nitro group. Positioned ortho to the ester, the nitro group acts as a strong electron-withdrawing group via both resonance and inductive effects. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon in the ester functional group.

In reactions such as saponification, which involve nucleophilic attack at this carbonyl carbon, the increased positive character accelerates the reaction rate. The formation of the tetrahedral intermediate, often the rate-determining step, is facilitated because the electron-withdrawing nitro group helps to stabilize the developing negative charge on the oxygen atom. Consequently, the activation energy for the reaction is lowered compared to unsubstituted or electron-donating group-substituted benzoates, leading to a faster reaction rate.

Detailed Mechanistic Pathways of Decarboxylative Heck Reactions of 2-Nitrobenzoates

The decarboxylative Heck reaction provides a method to form carbon-carbon bonds by coupling aromatic carboxylic acids with alkenes, releasing carbon dioxide. For electron-deficient benzoic acids like 2-nitrobenzoic acid, a modified mechanistic pathway is necessary because they cannot be efficiently decarboxylated by a palladium catalyst alone. mdpi.com The established protocol for 2-nitrobenzoates involves a cooperative bimetallic system, typically utilizing both palladium and copper catalysts. mdpi.comnist.gov

The proposed mechanism proceeds through the following key steps:

Copper-Mediated Decarboxylation : The reaction initiates with the decarboxylation of the 2-nitrobenzoate substrate. Unlike mechanisms for electron-rich substrates where decarboxylation occurs at the palladium center, for electron-poor 2-nitrobenzoates, this step takes place at a copper mediator. mdpi.comnist.gov This forms an aryl-copper intermediate.

Transmetalation : The aryl group is then transferred from the copper species to a Pd(II) center. This transmetalation step generates an aryl-palladium(II) species, which is a key intermediate in the Heck catalytic cycle.

Olefin Insertion (Carbopalladation) : The alkene substrate coordinates to the aryl-palladium(II) complex and subsequently inserts into the palladium-carbon bond. This forms a new alkyl-palladium intermediate.

β-Hydride Elimination : The alkyl-palladium species undergoes β-hydride elimination to yield the final vinyl arene product and a palladium-hydride species. mdpi.com

Catalyst Regeneration : The resulting palladium-hydride species is re-oxidized back to the active Pd(II) catalyst by the copper co-catalyst, completing the catalytic cycle. mdpi.com

This pathway effectively overcomes the limitations of traditional Heck reactions by using a copper-mediated decarboxylation for an otherwise challenging substrate. mdpi.com

In the decarboxylative Heck reaction of 2-nitrobenzoates, palladium and copper catalysts play distinct and synergistic roles. nist.gov The limitations of using a palladium-only system for electron-poor substrates necessitate this dual-catalyst approach.

Copper Catalyst : The primary role of the copper catalyst (often from a source like copper(II) fluoride) is to facilitate the initial decarboxylation step. mdpi.com 2-Nitrobenzoates are excellent substrates for copper-mediated decarboxylation processes. mdpi.com The reaction proceeds via an aryl-copper species, which is then competent for the subsequent transmetalation step. nist.gov This circumvents the high energy barrier associated with the decarboxylation of an electron-deficient arene at a palladium center. mdpi.com

Palladium Catalyst : The palladium catalyst (such as palladium(II) acetate) orchestrates the cross-coupling portion of the reaction. nist.gov After receiving the aryl group from the copper intermediate via transmetalation, the palladium center catalyzes the classical steps of the Heck reaction: olefin insertion and β-hydride elimination, which ultimately form the desired vinyl arene product. nist.gov

The efficiency of the copper/palladium-catalyzed decarboxylative Heck reaction is highly dependent on the choice of ligands and the presence of an oxidant.

Ligands : Ligands are crucial for stabilizing the metal centers and facilitating key steps in the catalytic cycle. In the coupling of potassium 2-nitrobenzoate with styrene (B11656), 1,4,5-triazanaphthalene was identified as an effective ligand. mdpi.com DFT studies on similar bimetallic systems suggest that bidentate, potentially bridging ligands can be beneficial by assisting the formation of bimetallic intermediates, which can lower the energy barrier for transmetalation and reduce the required reaction temperature. scirp.org

Under optimized conditions, the reaction of potassium 2-nitrobenzoate with styrene in the presence of palladium acetate, 1,4,5-triazanaphthalene, copper fluoride, and p-benzoquinone can yield the desired 2-nitrostilbene (B8481306) in high yields (e.g., 89%). mdpi.com

Exploration of Saponification Mechanisms and Substituent Effects in Nitrobenzoate Esters

Saponification is the base-promoted hydrolysis of an ester, which proceeds via a nucleophilic acyl substitution mechanism. For ethyl 2-nitrobenzoate, the reaction with a base like sodium hydroxide (B78521) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding a carboxylate salt (sodium 2-nitrobenzoate) and ethanol (B145695). researchgate.net

The pronounced effect of the nitro group is evident when comparing the saponification rate constants of various substituted methyl benzoates. Although the data below is for methyl esters, the trend directly applies to their ethyl ester counterparts.

| Substituent (Y) in Methyl Y-benzoate | Position | Rate Constant k (M⁻¹ min⁻¹) |

|---|---|---|

| p-nitro | para | 102 |

| m-nitro | meta | 63 |

| m-chloro | meta | 9.1 |

| m-bromo | meta | 8.6 |

| H (unsubstituted) | - | 1.7 |

| p-methyl | para | 0.98 |

| p-methoxy | para | 0.42 |

| p-amino | para | 0.06 |

Data sourced from J. Am. Chem. Soc. 1961, 83, 4214-4216, as presented in a study of substituted methyl benzoates.

As the table demonstrates, the p-nitro and m-nitro substituted benzoates have dramatically higher rate constants than the unsubstituted methyl benzoate (B1203000), highlighting the powerful rate-enhancing effect of the nitro group. Conversely, electron-donating groups like methoxy (B1213986) and amino decrease the reaction rate.

Investigation of Stereochemical Outcomes in Asymmetric Syntheses (if applicable)

While the reactions discussed, particularly C-C bond-forming reactions like the decarboxylative Heck coupling, are amenable to asymmetric catalysis to produce chiral molecules, specific studies detailing the stereochemical outcomes in asymmetric syntheses where this compound is a primary substrate are not prominently available in the surveyed literature. The principles of asymmetric synthesis, which involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereoisomers, are well-established. However, the application of these principles to generate specific enantiomeric or diastereomeric products directly from this compound is not a widely reported area of research. Therefore, a detailed investigation of stereochemical outcomes for this specific compound is not applicable based on the available information.

Applications in Advanced Organic Synthesis

Ethyl 2-nitrobenzoate (B253500) as a Crucial Synthetic Intermediate

The strategic placement of the nitro and ester groups makes Ethyl 2-nitrobenzoate a valuable precursor for creating more complex molecular architectures.

Precursor in Pharmaceutical Synthesis (e.g., Candesartan Cilexetil)

This compound is an important starting material in the synthesis of Candesartan Cilexetil, an angiotensin II receptor blocker used to treat hypertension. In a multi-step synthesis, a derivative of this compound, namely Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate, is utilized. This intermediate undergoes an N-alkylation reaction with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole. Subsequent chemical transformations, including the reduction of the nitro group to an amine, are key steps in forming the benzimidazole ring system characteristic of Candesartan. The final steps involve cyclization and esterification to yield the active pharmaceutical ingredient.

| Intermediate | Role in Candesartan Cilexetil Synthesis |

|---|---|

| Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate | Starting material that undergoes N-alkylation. |

| 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole | Alkylating agent that introduces the biphenyl tetrazole moiety. |

| Amino intermediate (from nitro reduction) | Crucial for the subsequent ring closure to form the benzimidazole core. |

Building Block for Agrochemical Compounds

This compound also serves as a raw material in the synthesis of various agrochemical compounds, such as insecticides and fungicides . The presence of the nitro group is significant, as this functionality is a known toxophore in many pesticides. The aromatic scaffold of this compound can be chemically modified to produce a range of active ingredients for crop protection. While it is established as a precursor, specific, publicly detailed synthetic pathways to commercial agrochemicals are not extensively documented.

Role in the Synthesis of Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.

Approaches to Isoxazoles and Related Heterocycles

While the direct use of this compound in the synthesis of isoxazoles is not widely reported, related nitro-containing compounds are fundamental to their formation. For instance, the synthesis of isoxazole derivatives has been achieved through the solid-phase reaction of various carboxylic acids, including 2-nitrobenzoic acid, with propargyl bromide, followed by a cycloaddition reaction nih.gov. This suggests that derivatives of this compound could potentially be utilized in similar synthetic strategies. The more common approach involves the reaction of nitrile oxides with alkynes nih.govorganic-chemistry.org. It is important to note that ethyl nitroacetate is a more frequently cited precursor for isoxazole synthesis than this compound nih.gov.

Synthesis of Substituted Benzoate (B1203000) Derivatives with Modified Functional Groups

This compound is an excellent substrate for generating a variety of substituted benzoate derivatives. The functional groups on the molecule can be selectively modified to produce new compounds with tailored properties.

Key transformations include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (aniline derivative) using various reducing agents, such as stannous chloride or catalytic hydrogenation. This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions, opening pathways to a wide array of other substituted benzoates.

Ester Hydrolysis and Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-nitrobenzoic acid). This acid can then be converted to other esters, amides, or acid chlorides, providing a handle for further synthetic elaboration.

Aromatic Substitution: The benzene (B151609) ring itself can undergo further electrophilic or nucleophilic substitution reactions, although the reactivity is influenced by the existing nitro and ester groups.

| Transformation | Product Type | Potential for Further Synthesis |

|---|---|---|

| Nitro group reduction | Ethyl 2-aminobenzoate (B8764639) | Precursor for heterocycles (e.g., quinazolines), acylated derivatives. |

| Ester hydrolysis | 2-Nitrobenzoic acid | Formation of amides, different esters, acid halides. |

| Combined reduction and hydrolysis | 2-Aminobenzoic acid (Anthranilic acid) | Key precursor for dyes, pharmaceuticals, and fragrances. |

Strategies for Diversity-Oriented Synthesis Utilizing this compound Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds scispace.com. The this compound scaffold is well-suited for DOS strategies due to its multiple points for diversification.

A DOS approach using this scaffold could involve a "build/couple/pair" strategy nih.govnih.gov.

Build: Start with the this compound core.

Couple: Introduce a diverse range of building blocks by reacting at the functional groups. For example, a library of amides could be generated by first hydrolyzing the ester to a carboxylic acid and then coupling it with various amines. Simultaneously, the nitro group could be reduced and coupled with a different set of reagents.

Pair: Induce intramolecular reactions (cyclizations) to create a variety of new heterocyclic ring systems, thereby generating skeletal diversity from a common starting scaffold.

The functional groups on the this compound scaffold—the ester, the nitro group, and the aromatic ring—provide orthogonal handles for chemical modification. This allows for the systematic and combinatorial generation of a library of related but structurally distinct molecules. Such libraries are valuable in drug discovery for screening against a wide range of biological targets.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like ethyl 2-nitrobenzoate (B253500), DFT calculations can provide a deep understanding of its stability, reactivity, and spectroscopic properties. While specific DFT studies focused solely on ethyl 2-nitrobenzoate are not prevalent in the literature, the application of this methodology to related nitroaromatic compounds and esters illustrates its utility.

DFT calculations are instrumental in several key areas:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles between the ester group, the nitro group, and the benzene (B151609) ring.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reaction Mechanisms: DFT is used to map the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation energies and elucidate the most likely reaction pathway. For instance, in studies of related compounds, DFT has been used to investigate decomposition reactions and cycloadditions. fishersci.casielc.com

Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra to confirm structural assignments. nist.gov For example, in a study on a complex thiazole ester containing a 2-nitrobenzylidene moiety, DFT calculations were performed to optimize the molecular structure and analyze vibrational spectra, showing good agreement with experimental data. nist.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is valuable for predicting how the molecule will interact with other reagents.

These computational approaches provide a foundational understanding of the electronic characteristics that govern the behavior of this compound.

Molecular Dynamics Simulations to Understand Reactivity and Conformations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a view of the dynamic evolution of the molecular system, offering insights into conformational flexibility and reactivity that are not accessible from static models.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The ethyl ester and nitro groups have rotational freedom relative to the benzene ring. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative populations and the energy barriers for interconversion. This is critical as the molecule's conformation can significantly influence its reactivity and intermolecular interactions.

Solvent Effects: Simulations can place the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to study how the solvent structure affects the solute's conformation and dynamics. This provides a more realistic model of the molecule's behavior in solution.

Reactivity Studies: Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions, including bond formation and breaking. rsc.org This approach could be used to simulate the decomposition of this compound under high-temperature conditions or its reaction with other molecules, providing atomic-level detail on reaction pathways. rsc.org

Interaction with Surfaces or Biomolecules: MD simulations are widely used to study how small molecules interact with catalyst surfaces or the active sites of enzymes. If this compound were being studied as a substrate or a ligand, MD could reveal its binding mode, orientation, and the specific interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitrobenzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties, such as toxicity. For nitroaromatic compounds, including nitrobenzoate derivatives, QSAR is a valuable tool for predicting their effects and prioritizing them for further experimental testing, thereby reducing reliance on animal testing.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. Descriptors can be categorized as:

Constitutional: e.g., molecular weight, count of specific atoms or functional groups.

Topological: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical: e.g., HOMO/LUMO energies, dipole moment, Mulliken charges.

Physicochemical: e.g., octanol-water partition coefficient (logP), molar refractivity.

In the context of nitrobenzoate derivatives, QSAR studies have been used to model properties like toxicity to various organisms and mutagenicity. For example, a QSAR study on the reduction of aromatic nitro compounds by the enzyme xanthine oxidase found that quantum mechanical descriptors, particularly the Mulliken charge on the atom at the para position relative to the nitro group, correlated well with the compound's activity. Another study on the toxicology of nitrobenzene derivatives developed a successful QSAR model using second-order hyperpolarizability as a key descriptor.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Physicochemical | logP | Octanol-water partition coefficient; relates to hydrophobicity. |

| Topological | Molecular Connectivity Index (1χv) | A value calculated from the topology of the molecule, reflecting its branching and size. |

| Quantum Chemical | Mulliken Charges | Represents the partial atomic charge distribution in a molecule. |

| Constitutional | Indicator Variable (I) | A binary variable indicating the presence or absence of a specific structural feature (e.g., a second nitro group). |

These models help identify the structural features that drive the activity of nitroaromatic compounds, providing insights for designing safer chemicals or more effective drugs.

Prediction of Catalytic Pathways and Active Sites

Computational methods are essential for predicting and understanding the catalytic pathways involved in the transformation of this compound and related compounds. Theoretical calculations can model the interaction of the reactant with a catalyst's surface, map out the reaction energy profile, and identify the structure of the active sites responsible for the catalysis.

A significant reaction for nitroaromatic compounds is catalytic hydrogenation, which reduces the nitro group to an amino group. Studies on the hydrogenation of the related isomer, ethyl 4-nitrobenzoate, have provided insights into these pathways.

Catalyst Selection: Supported metal catalysts, particularly those based on palladium (Pd), are effective for the hydrogenation of nitro groups. Computational models can help explain the high selectivity of these catalysts.

Mechanism Elucidation: Theoretical studies can investigate the step-by-step mechanism of the reaction on the catalyst surface. This includes the adsorption of the nitroaromatic compound, the dissociation of hydrogen, and the sequential transfer of hydrogen atoms to the nitro group.

Active Site Identification: The catalytic activity is determined by the structure of the active sites on the catalyst's surface. Calculations can model different surface sites (e.g., terraces, edges, corners) to determine which are most active for a particular reaction. For example, in the synthesis of ethyl 4-nitrobenzoate via esterification, the activity of zeolite catalysts was shown to depend on the nature of their acidic active centers. The use of ultradispersed zeolite crystallites with higher surface area and more accessible active sites led to increased conversion and yield.

Computational tools can create "volcano plots" that chart the calculated binding energy of reaction intermediates against the catalytic activity for different materials. This allows for the rational design of new catalysts with optimized performance by targeting the "peak" of the volcano.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this technique provides a unique picture of how a molecule interacts with its neighbors.

The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. This surface can be mapped with various properties, most commonly:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), often corresponding to hydrogen bonds, while blue spots indicate longer contacts.

Shape Index and Curvedness: These properties describe the shape of the surface. Flat patches are indicative of π-π stacking interactions between aromatic rings.

Fingerprint Plots: A two-dimensional histogram that summarizes all the intermolecular contacts on the surface. Each point on the plot corresponds to a pair of distances (d_e, d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. These plots can be deconstructed to show the percentage contribution of specific types of atomic contacts (e.g., O···H, H···H, C···H).

In studies of compounds structurally related to this compound, Hirshfeld analysis has been used to detail the packing forces. nist.gov For instance, the analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate revealed the dominant intermolecular contacts.

| Contact Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 34.8 |

| H···H | 18.8 |

| C···H / H···C | 14.7 |

| Cl···H / H···Cl | 10.1 |

This type of analysis is crucial for understanding the crystal packing of this compound and explaining its physical properties, such as melting point and solubility, which are governed by the strength and nature of these non-covalent interactions.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of ethyl 2-nitrobenzoate (B253500) in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern.

¹H NMR: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The four protons on the aromatic ring are chemically non-equivalent due to the ortho-substitution and exhibit complex splitting patterns in the downfield region.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (C3-H to C6-H) | 7.62 - 7.93 | Multiplet (m) | 7.2 - 7.6 |

| Methylene (-OCH₂CH₃) | 4.40 | Quartet (q) | 7.2 |

| Methyl (-OCH₂CH₃) | 1.36 | Triplet (t) | 7.2 |

Note: Data recorded in CDCl₃ at 300 MHz. Specific assignments for individual aromatic protons can be complex.

¹³C NMR: The ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine carbon atoms in the ethyl 2-nitrobenzoate molecule. The carbonyl carbon of the ester group appears significantly downfield, while the carbons of the ethyl group are found in the upfield region. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing effects of the nitro and ester groups. While specific experimental data is not widely published, expected chemical shifts can be reliably predicted based on substituent effects and data from isomeric compounds.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~165 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-COOEt) | ~130 |

| Aromatic (CH) | 124 - 133 |

| Methylene (-OCH₂) | ~62 |

| Methyl (-CH₃) | ~14 |

Note: These are approximate values; actual shifts depend on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The spectrum shows characteristic absorption bands that confirm the presence of the key functional groups. The NIST WebBook contains reference IR spectral data for this compound, compiled by the Coblentz Society. nist.gov Key absorptions include a strong band for the ester carbonyl (C=O) stretch, two distinct bands for the asymmetric and symmetric stretching of the nitro (NO₂) group, and bands corresponding to aromatic C-H and C=C bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms aromatic ring presence |

| Aliphatic C-H Stretch | 3000 - 2850 | From the ethyl group |

| Ester C=O Stretch | 1730 - 1715 | Strong, characteristic absorption |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands for the benzene (B151609) ring |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong, confirms nitro group |

| Symmetric NO₂ Stretch | 1360 - 1340 | Strong, confirms nitro group |

| C-O Stretch | 1300 - 1100 | From the ester linkage |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While less commonly reported for this compound, it provides valuable information, particularly for symmetric vibrations that may be weak in the IR spectrum. For instance, the symmetric stretch of the nitro group and the aromatic ring breathing modes would be expected to produce strong Raman signals. Data for isomers like ethyl 3-nitrobenzoate is available, indicating the utility of this technique within this class of compounds. guidechem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula is C₉H₉NO₄, corresponding to a molecular weight of 195.17 g/mol . stenutz.eu

In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The NIST Chemistry WebBook confirms the availability of mass spectral data for this compound. nist.gov The fragmentation is predictable, with key losses related to the ester and nitro functional groups. The mass spectrum of the related isomer, ethyl 3-nitrobenzoate, shows a molecular ion peak at m/z 195 and a base peak at m/z 150. chemicalbook.com

Proposed Fragmentation Pathway:

Molecular Ion (M⁺˙): The intact ionized molecule is observed at m/z 195 .

Loss of Ethoxy Radical (•OC₂H₅): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable 2-nitrobenzoyl cation. This fragment is often the base peak. (m/z 195 - 45 = 150 ).

Loss of Ethene (C₂H₄): A McLafferty rearrangement can lead to the loss of a neutral ethene molecule, resulting in the 2-nitrobenzoic acid radical cation. (m/z 195 - 28 = 167 ).

Loss of Nitro Group (•NO₂): Cleavage of the C-N bond results in the loss of a nitro radical. (m/z 195 - 46 = 149 ).

Further Fragmentation: The 2-nitrobenzoyl cation (m/z 150) can further lose carbon monoxide (CO) to form the 2-nitrophenyl cation (m/z 122).

| m/z | Proposed Fragment Identity | Notes |

| 195 | [C₉H₉NO₄]⁺˙ | Molecular Ion |

| 167 | [C₇H₅NO₄]⁺˙ | Loss of C₂H₄ |

| 150 | [C₇H₄NO₃]⁺ | Loss of •OC₂H₅ (Base Peak) |

| 149 | [C₉H₉O₂]⁺ | Loss of •NO₂ |

| 122 | [C₆H₄NO₂]⁺ | Loss of CO from m/z 150 |

| 104 | [C₆H₄O₂]⁺˙ | Loss of NO from m/z 150 |

| 76 | [C₆H₄]⁺˙ | Phenyl radical cation |

X-ray Crystallography for Solid-State Structure and Molecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Despite its utility, a search of the current literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Should a suitable single crystal be grown and analyzed, this technique would provide unparalleled insight into its solid-state conformation and supramolecular assembly.

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of this compound. A reverse-phase (RP) HPLC method has been described for its separation. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

| Technique | Reverse-Phase HPLC |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com |

Gas Chromatography (GC): Given its volatility, this compound is also well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The use of GC coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) allows for both quantification and identification. nih.govnih.gov The electron-withdrawing nitro group makes the molecule particularly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis. nih.gov

Emerging Spectroscopic Techniques (e.g., XAS, XPS, TEM, SEM) for Detailed Electronic and Microstructural Analysis

While less common for routine characterization of small organic molecules, several advanced surface-sensitive and microscopy techniques can provide deeper insights.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface analysis technique that provides information about elemental composition and chemical states. For this compound, XPS would show characteristic peaks for C 1s, O 1s, and N 1s. The binding energy of the N 1s peak is particularly diagnostic; for nitroaromatic compounds, this value is typically found in the high binding energy region of 406.4–406.8 eV, which would confirm the presence and oxidation state of the nitro group. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS, typically performed at synchrotron facilities, probes the electronic structure and local atomic environment of a specific element. malvernpanalytical.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region can give information about the distances to neighboring atoms. malvernpanalytical.com While no specific XAS studies on this compound were found, the technique could be used to investigate its electronic properties in different environments.

Transmission and Scanning Electron Microscopy (TEM, SEM): TEM and SEM are microscopy techniques used to visualize the morphology and microstructure of materials at the nanoscale and microscale, respectively. These methods are not used for the molecular characterization of a compound like this compound itself. However, they would be essential for analyzing the morphology if the compound were used to create larger structures, such as crystalline powders, thin films, or nanoparticles. No such microstructural analyses of pure this compound were identified.

Environmental Degradation Pathways and Bioremediation Studies

Microbial Degradation Mechanisms of 2-nitrobenzoate (B253500)

Microorganisms employ distinct strategies for the initial transformation of the 2-nitrobenzoate molecule, leading to different sets of intermediates and end products.

A novel oxidative pathway for 2-nitrobenzoate degradation has been identified in Arthrobacter sp. strain SPG, which was isolated from a pesticide-contaminated site. nih.gov This bacterium can utilize 2-nitrobenzoate as its sole source of carbon and energy, breaking it down with a stoichiometric release of nitrite (B80452) ions. nih.govnih.govdoaj.org The degradation proceeds through the formation of key aromatic intermediates, salicylate (B1505791) and catechol, which were identified using high-performance liquid chromatography and gas chromatography–mass spectrometry. nih.govfrontiersin.org

The proposed pathway begins with the conversion of 2-nitrobenzoate directly to salicylate. nih.gov This intermediate is then further metabolized to catechol. nih.govnih.gov The catechol subsequently undergoes ortho-ring cleavage to form cis,cis-muconic acid, which then enters central metabolic pathways. nih.govnih.gov This oxidative route is distinct from previously reported reductive pathways for 2-nitrobenzoate degradation. nih.gov

An alternative, reductive pathway is employed by Pseudomonas fluorescens strain KU-7, which also uses 2-nitrobenzoate as a sole source of carbon, nitrogen, and energy. oup.comnih.gov In this pathway, the degradation proceeds with the accumulation of ammonia (B1221849) in the medium, indicating a reductive initial attack on the nitro group. oup.comoup.comnih.gov

Metabolite analysis has shown that 3-hydroxyanthranilate is a key intermediate in this pathway, distinguishing it from pathways that proceed via anthranilate or catechol. oup.comoup.com The proposed mechanism starts with the reduction of 2-nitrobenzoate to 2-hydroxylaminobenzoate. oup.comresearchgate.net This is followed by a mutase-catalyzed Bamberger-like rearrangement to form 3-hydroxyanthranilate. oup.comresearchgate.net The aromatic ring of 3-hydroxyanthranilate is then cleaved by a dioxygenase to produce 2-amino-3-carboxymuconic 6-semialdehyde, a transient yellow compound. oup.comresearchgate.net This semialdehyde is further metabolized to yield pyruvate (B1213749) and acetaldehyde. nih.gov

Enzymatic Activities Involved in Biodegradation

The degradation pathways are orchestrated by a series of specific enzymes that are typically inducible by the presence of 2-nitrobenzoate. oup.com

In the oxidative pathway of Arthrobacter sp. SPG, three key enzyme activities have been detected in the crude extracts of cells induced with 2-nitrobenzoate: nih.govnih.govdoaj.org

2-Nitrobenzoate-2-monooxygenase: This enzyme catalyzes the initial step, converting 2-nitrobenzoate into salicylate with the release of nitrite. nih.govdoaj.org This monooxygenase-driven oxidation is a critical step that defines the oxidative nature of this pathway. nih.gov

Salicylate hydroxylase: A monooxygenase that catalyzes the conversion of salicylate to catechol. nih.govnih.gov

Catechol-1,2-dioxygenase: This is a ring-cleavage enzyme that cleaves the aromatic ring of catechol to form cis,cis-muconic acid. nih.govnih.gov

The reductive pathway in Pseudomonas fluorescens KU-7 involves a different set of enzymes: oup.comoup.comresearchgate.net

NADPH-dependent reductase: Crude cell extracts of KU-7 convert 2-nitrobenzoate to 3-hydroxyanthranilate with the oxidation of 2 moles of NADPH, indicating the involvement of reductase enzymes in the initial reduction steps. oup.comoup.com A 2-nitroreductase (NbaA) mediates the reduction to 2-hydroxylaminobenzoic acid. researchgate.net

Mutase: A mutase (NbaB) is presumed to catalyze the rearrangement of 2-hydroxylaminobenzoate to 3-hydroxyanthranilate. oup.comresearchgate.net

3-Hydroxyanthranilate 3,4-dioxygenase: This enzyme is responsible for the meta-cleavage of the 3-hydroxyanthranilate ring, yielding 2-amino-3-carboxymuconic 6-semialdehyde. oup.comnih.gov

Microcosm Studies on Degradation in Environmental Matrices

To assess the practical applicability of these microbial processes, microcosm studies are conducted using environmental samples like soil. The performance of Arthrobacter sp. SPG in degrading 2-nitrobenzoate was evaluated in both sterile and non-sterile soil microcosms. nih.gov The results demonstrated the strain's effectiveness in a soil matrix. nih.govnih.gov

In both sterile and non-sterile soil, cells of strain SPG were able to degrade more than 90% of the added 2-nitrobenzoate within 10 to 12 days. nih.govnih.govresearchgate.net In the control microcosms without the bacterial inoculum, only 5-10% degradation was observed over the same period. nih.gov The degradation started after a lag phase of 2 days, after which the rate increased significantly. nih.gov

Table 1: Degradation of 2-Nitrobenzoate by Arthrobacter sp. SPG in Soil Microcosms nih.gov

| Time (Days) | Degradation in Sterile Soil (%) | Degradation in Non-Sterile Soil (%) |

|---|---|---|

| 0 | 0 | 0 |

| 2 | 0 | 0 |

| 3 | 9 | - |

| 4 | 25 | - |

| 6 | 45 | 47 |

| 7 | - | 65 |

| 8 | 70 | 80 |

| 10 | >90 | >90 |

| 12 | >90 | >90 |

Note: Dashes (-) indicate data points not provided in the source.

Potential for Bioremediation of Contaminated Sites

The ability of specific bacterial strains to efficiently degrade 2-nitrobenzoate, particularly in environmental matrices like soil, highlights their significant potential for bioremediation. nih.govfrontiersin.org Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physical and chemical methods for cleaning up contaminated sites. core.ac.ukresearchgate.net

Arthrobacter sp. SPG is a promising candidate for the bioremediation of sites contaminated with 2-nitrobenzoate. nih.govnih.gov Its ability to utilize the compound as a sole carbon and energy source and its proven efficacy in soil microcosm studies suggest it could be used in bioaugmentation strategies for contaminated land. nih.govfrontiersin.orgresearchgate.net The complete degradation of the pollutant, as demonstrated by this strain, is a crucial prerequisite for a successful bioremediation approach. frontiersin.org Understanding the specific metabolic pathways and the enzymes involved is essential for optimizing and monitoring the effectiveness of such bioremediation efforts. cswab.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2-nitrobenzoate |

| 2-nitrobenzoate |

| Salicylate |

| Catechol |

| 3-Hydroxyanthranilate |

| cis,cis-muconic acid |

| 2-hydroxylaminobenzoate |

| 2-amino-3-carboxymuconate-6-semialdehyde |

| Pyruvate |

| Acetaldehyde |

| Ammonia |

Future Perspectives and Research Directions

Development of More Sustainable and Green Synthetic Routes

Traditional synthesis of nitroaromatic compounds, including ethyl 2-nitrobenzoate (B253500), often relies on harsh conditions, such as the use of fuming nitric acid and sulfuric acid, which generate significant hazardous waste. researchgate.netnih.gov The principles of green chemistry are guiding the development of more environmentally benign alternatives. chemistryjournals.net

Future research will likely focus on several key areas:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Research has shown that many reactions involving aliphatic nitro compounds can be efficiently carried out in aqueous media, a principle that could be extended to aromatic substrates. rsc.org

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are gaining traction. chemistryjournals.net These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netresearchgate.net For instance, the synthesis of the related ethyl 4-nitrobenzoate has been successfully demonstrated using microwave and ultrasound irradiation, suggesting a viable path for the 2-nitro isomer. researchgate.netscirp.org

Biocatalysis: The use of enzymes to catalyze nitration or esterification reactions offers a highly specific and mild alternative to traditional chemical methods. chemistryjournals.net Exploring enzymatic pathways could lead to highly efficient and selective syntheses of ethyl 2-nitrobenzoate under ambient conditions. chemistryjournals.net

Photochemical Methods: Photochemical nitration presents another eco-friendly pathway that can proceed under ambient conditions, potentially involving NO₂• radicals. researchgate.net

| Parameter | Traditional Synthesis (e.g., Mixed Acid Nitration) | Green/Sustainable Routes |

|---|---|---|

| Reagents | Concentrated/fuming nitric acid, sulfuric acid nih.gov | Sodium nitrite (B80452), dilute acids, biocatalysts researchgate.netchemistryjournals.net |

| Solvents | Often requires excess acid as solvent or organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Energy Input | Often requires heating/refluxing (high energy) researchgate.net | Ambient temperature, microwave, or ultrasound irradiation (lower energy) chemistryjournals.netscirp.org |

| Byproducts/Waste | Significant acidic and hazardous waste streams | Fewer byproducts, more benign waste chemistryjournals.net |

| Selectivity | Can lead to mixtures of isomers | Potentially higher selectivity (e.g., biocatalysis) chemistryjournals.net |

Exploration of Novel Catalytic Systems for Efficient Transformations

The reduction of the nitro group in this compound to form ethyl 2-aminobenzoate (B8764639) (a valuable precursor for pharmaceuticals and fragrances) is a critical transformation. While noble metal catalysts like palladium and platinum are highly effective, their high cost is a significant drawback. mdpi.comresearchgate.net Future research is focused on developing more efficient, selective, and cost-effective catalytic systems.

Key areas of exploration include:

Non-Noble Metal Catalysts: There is a strong push towards catalysts based on abundant and inexpensive metals like copper, nickel, and iron. mdpi.comresearchgate.net For example, a catalyst derived from a copper-based metal-organic framework (Cu@C) has demonstrated 100% conversion of nitrobenzene in just 8 minutes, showcasing the potential of non-noble systems. mdpi.com

Nanostructured Catalysts: The use of metal nanoparticles supported on materials like carbon ("Sibunit"), nanodiamonds, or zeolites can enhance catalytic activity and selectivity. researchgate.netresearchgate.netresearchgate.net The catalytic activity in the hydrogenation of ethyl p-nitrobenzoate was found to be highly dependent on the palladium particle size, with an average size of 3–5 nm being most effective. researchgate.net

Catalyst Support and Synergy: The interaction between the metal nanoparticle and the support material can significantly influence the catalyst's performance. Research into synergistic effects, such as combining palladium with other metals like copper, platinum, or rhodium, can lead to catalysts with higher selectivity for specific transformations. researchgate.net

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Noble Metal (Supported) | Palladium on Sibunit carbon (Pd/Sibunit) | High activity; structurally sensitive process. researchgate.net | researchgate.net |

| Non-Noble Metal (MOF-derived) | Copper nanoparticles on carbon (Cu@C) | Low cost, high efficiency (100% conversion in 8 min for nitrobenzene), excellent acid resistance. mdpi.com | mdpi.com |

| Magnetic Core-Shell | Palladium on carbon-encapsulated iron nanoparticles | Easy separation and recovery using a magnet, stable with no metal leaching. researchgate.net | researchgate.net |

| Zeolite-Based | Ultradispersed natural zeolites (e.g., H-MOR) | Environmentally friendly, can be used in solvent-free conditions. scirp.org | scirp.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Optimization and Prediction

The optimization of chemical reactions is a complex process involving numerous variables like temperature, solvent, catalyst, and concentration. bohrium.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process, moving beyond traditional trial-and-error experimentation. beilstein-journals.orgresearchgate.net

The application of AI to the chemistry of this compound could involve:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization and active learning, can efficiently navigate vast experimental spaces to identify optimal reaction conditions with significantly fewer experiments than human experts. bohrium.comnih.gov Software tools can take as few as 5-10 data points to begin suggesting improved experimental protocols. duke.edu

Predictive Modeling: Data-driven models can be trained on large reaction databases to predict the outcomes of reactions, suggest appropriate catalysts, or even propose entirely new synthetic routes. beilstein-journals.orgresearchgate.net This can help chemists prioritize experiments and avoid unpromising pathways.

Accelerated Discovery: By combining ML with high-throughput experimentation (HTE) and automated laboratory systems, the discovery and optimization cycle for new transformations of this compound can be dramatically shortened. beilstein-journals.org

| ML/AI Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Reaction Optimization | Uses algorithms (e.g., Bayesian optimization, reinforcement learning) to find the best reaction parameters (yield, selectivity). beilstein-journals.orgnih.gov | Faster optimization of synthesis and reduction reactions, minimizing cost and waste. |

| Retrosynthesis Planning | AI models suggest possible synthetic pathways for a target molecule. beilstein-journals.org | Discovery of novel, more efficient, or greener routes to this compound and its derivatives. |

| Condition Prediction | Global models predict general conditions for a reaction type; local models fine-tune parameters for a specific reaction. beilstein-journals.org | Reduces the number of initial screening experiments needed for transformations. |

| Active Learning | The model adaptively suggests the most informative experiments to perform next, ideal for low-data scenarios. nih.govduke.edu | Efficiently optimizes complex reactions with minimal starting information. |

Expanding the Scope of Applications in Emerging Material Science and Drug Discovery

This compound is primarily an intermediate, but its structural features and those of its derivatives hold potential for direct applications. nih.gov Future research will focus on leveraging this potential in advanced materials and medicine.

Materials Science: The nitrobenzoate structure can be a building block for novel polymers or dyes. nih.gov The presence of the nitro group offers a site for further chemical modification, allowing for the tuning of electronic and optical properties. Its derivatives could be explored for applications in organic electronics or as components in specialized polymers.

Drug Discovery: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals. nih.gov The ethyl 2-aminobenzoate core, derived from this compound, is a key fragment in many biologically active molecules. Furthermore, some research suggests that certain nitrobenzoate derivatives may possess intrinsic biological activity, such as antiviral properties against HIV-1 protease inhibitors. biosynth.com Systematic screening of a library of derivatives could uncover new therapeutic leads.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

A fundamental understanding of how the electronic structure of this compound governs its chemical behavior is crucial for designing better synthetic routes and catalysts. Advanced computational chemistry models provide insights that are often difficult to obtain through experiments alone.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electron distribution, molecular orbitals, and reaction energy profiles for the transformations of this compound. This can elucidate reaction mechanisms, predict the reactivity of different sites on the molecule, and explain the role of catalysts at an atomic level.

Predicting Physicochemical Properties: Computational tools can accurately predict properties like boiling point, solubility, and partition coefficients, which are essential for process design and optimization. chemeo.com For example, the Joback method provides estimates for various thermodynamic and physical properties based on molecular structure. chemeo.com